molecular formula C16H14BrNO3 B387687 Ethyl 3-[(4-bromobenzoyl)amino]benzoate

Ethyl 3-[(4-bromobenzoyl)amino]benzoate

Cat. No.: B387687
M. Wt: 348.19g/mol
InChI Key: PHIFTDWTJVRNKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[(4-bromobenzoyl)amino]benzoate is a benzoate ester derivative featuring a 3-amino-substituted aromatic ring linked to a 4-bromobenzoyl group. This compound belongs to a class of bioactive molecules where the benzoate scaffold is functionalized to modulate physicochemical and biological properties. The 4-bromo substituent on the benzoyl group likely enhances lipophilicity and influences electronic interactions, making it relevant for pharmaceutical and materials science applications .

Properties

Molecular Formula

C16H14BrNO3

Molecular Weight

348.19g/mol

IUPAC Name

ethyl 3-[(4-bromobenzoyl)amino]benzoate

InChI

InChI=1S/C16H14BrNO3/c1-2-21-16(20)12-4-3-5-14(10-12)18-15(19)11-6-8-13(17)9-7-11/h3-10H,2H2,1H3,(H,18,19)

InChI Key

PHIFTDWTJVRNKV-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)Br

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The following table summarizes key structural and functional differences among Ethyl 3-[(4-bromobenzoyl)amino]benzoate and its analogues:

Compound Molecular Formula Substituents Key Functional Groups Reported Properties/Activities Reference
This compound C₁₆H₁₃BrNO₃ 4-Bromobenzoyl Benzoate, amide N/A (inferred lipophilicity)
Ethyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate C₁₆H₁₃ClN₂O₅ 4-Chloro-3-nitrobenzoyl Benzoate, amide, nitro Enhanced reactivity due to nitro group
Ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate C₁₇H₁₆BrNO₃ 4-Bromophenylacetyl Benzoate, acetyl amide Lower steric hindrance than benzoyl
Ethyl 4-[(4-fluorobenzoyl)amino]benzoate C₁₆H₁₃FNO₃ 4-Fluorobenzoyl Benzoate, amide, fluoro Improved metabolic stability
Ethyl 4-{[(4-bromophenyl)sulfonyl]amino}benzoate C₁₅H₁₄BrNO₄S 4-Bromophenylsulfonyl Benzoate, sulfonamide Increased acidity, H-bonding capacity

Key Observations :

  • Halogen Effects : Bromine (4-Br) and chlorine (4-Cl) increase molecular weight and lipophilicity compared to fluorine (4-F), which enhances electronegativity and metabolic stability .
  • Linking Groups : Benzoyl and sulfonyl groups are electron-withdrawing, whereas acetyl groups reduce steric bulk. Sulfonamides (e.g., ) exhibit stronger acidity (pKa ~1–2) compared to amides (pKa ~15–17).

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